molecular formula C9H15NO B1592606 1-Cyclobutylpiperidin-4-one CAS No. 359880-05-0

1-Cyclobutylpiperidin-4-one

Cat. No.: B1592606
CAS No.: 359880-05-0
M. Wt: 153.22 g/mol
InChI Key: VSVXODXTJNWKSM-UHFFFAOYSA-N
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Description

1-Cyclobutylpiperidin-4-one is a heterocyclic organic compound with the molecular formula C9H15NO It features a piperidine ring substituted with a cyclobutyl group at the nitrogen atom and a ketone functional group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclobutylpiperidin-4-one can be synthesized through a multi-step process involving the reaction of 4-hydroxypiperidine with cyclobutanone. The reaction typically occurs in the presence of a solvent such as 1,2-dichloroethane and a reducing agent like sodium triacetoxyborohydride. The process involves stirring the reactants at controlled temperatures, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutylpiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Functionalized piperidine derivatives.

Scientific Research Applications

1-Cyclobutylpiperidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclobutylpiperidin-4-one involves its interaction with specific molecular targets. The compound may act on various enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Uniqueness: 1-Cyclobutylpiperidin-4-one is unique due to the presence of both the cyclobutyl group and the ketone functional group, which confer distinct chemical and biological properties. Its structural features make it a valuable scaffold for the development of new therapeutic agents and synthetic intermediates.

Properties

IUPAC Name

1-cyclobutylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-9-4-6-10(7-5-9)8-2-1-3-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVXODXTJNWKSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627258
Record name 1-Cyclobutylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359880-05-0
Record name 1-Cyclobutylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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